One benefit of 2,4-D choline salt is its reduced potential for drift compared to other formulations of 2,4-D. Drift refers to the herbicide moving through the air and reaching unintended areas. Studies have shown that the choline salt formulation makes 2,4-D less volatile, reducing its tendency to drift []. This is important for minimizing herbicide exposure to nearby crops that may be sensitive to 2,4-D.
2,4-D choline salt is a quaternary ammonium salt derived from 2,4-dichlorophenoxyacetic acid, a widely recognized herbicide used for the selective control of broadleaf weeds. This compound has been utilized since the 1940s and is particularly effective due to its ability to disrupt plant hormone responses, leading to uncontrolled growth and eventual death of targeted weeds. The choline salt formulation offers advantages in terms of reduced volatility and drift compared to other formulations, making it safer for agricultural applications .
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions typically occur under controlled temperature and pH conditions to ensure desired outcomes.
As a synthetic auxin, 2,4-D choline salt mimics natural plant hormones that regulate growth. Upon application, it is absorbed through the leaves and translocated to regions of active cell division, inducing uncontrolled growth. This mechanism leads to symptoms such as stem curling and leaf wilting, ultimately resulting in plant death. The compound is particularly effective against broadleaf weeds while leaving most grasses unaffected .
The synthesis of 2,4-D choline salt involves a reaction between 2,4-dichlorophenoxyacetic acid and choline in an alkaline medium. This reaction typically occurs in an aqueous environment at temperatures ranging from 50 to 60 degrees Celsius. Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and consistent quality of the final product .
2,4-D choline salt is primarily used as a herbicide for controlling broadleaf weeds in various agricultural settings. Its applications include:
Additionally, it serves as a model compound in scientific research related to plant biology and herbicide resistance mechanisms .
Research indicates that the efficacy of 2,4-D choline salt can be influenced by environmental factors such as water hardness. The addition of adjuvants like ammonium sulfate has been shown to improve its performance in hard water conditions by mitigating negative interactions with hard water cations. Studies also explore potential resistance mechanisms among target weed species, which may affect long-term effectiveness .
Several compounds share similarities with 2,4-D choline salt. Key comparisons include:
Compound Name | Chemical Structure Type | Unique Properties |
---|---|---|
2,4,5-Trichlorophenoxyacetic acid | Phenoxyacetic acid | Higher volatility; associated with environmental concerns |
Mecoprop (MCPP) | Phenoxyacetic acid | Selective herbicide; targets broadleaf weeds |
Dicamba | Benzoic acid | Similar mode of action but distinct chemical structure |
Uniqueness of 2,4-D Choline Salt: The choline salt formulation is characterized by lower volatility and greater stability compared to other forms of 2,4-D. This property reduces the risk of off-target damage and environmental contamination during application, making it a more favorable option for agricultural use .
The molecular formula of 2,4-dichlorophenoxyacetic acid choline salt is C13H19Cl2NO4, representing a quaternary ammonium salt formed through the reaction of 2,4-dichlorophenoxyacetic acid with choline [1]. The compound consists of thirteen carbon atoms, nineteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and four oxygen atoms distributed across its ionic structure [2].
The average molecular weight of 2,4-dichlorophenoxyacetic acid choline salt is 324.20 grams per mole, while the exact molecular weight is calculated to be 323.0691 grams per mole [1] [3]. This molecular weight reflects the combined mass of both the choline cation and the 2,4-dichlorophenoxyacetic acid anion components of the salt [15].
The compound exhibits a monoisotopic mass of 323.069113 atomic mass units, indicating the mass of the molecule containing the most abundant isotopes of each constituent element [2]. The Chemical Abstracts Service registry number for this compound is 1048373-72-3, providing a unique identifier for regulatory and research purposes [1] [11].
Property | Value |
---|---|
Molecular Formula | C13H19Cl2NO4 [1] |
Average Molecular Weight | 324.20 g/mol [2] |
Exact Molecular Weight | 323.0691 g/mol [15] |
Monoisotopic Mass | 323.069113 u [2] |
CAS Registry Number | 1048373-72-3 [1] |
The stereochemical profile of 2,4-dichlorophenoxyacetic acid choline salt reveals that the compound is classified as achiral overall, with no defined stereocenters despite having one potential stereocenter [3] [15]. The molecular structure consists of two distinct ionic components: a positively charged choline cation and a negatively charged 2,4-dichlorophenoxyacetic acid anion [1].
The choline portion contains a quaternary ammonium group with three methyl substituents and one 2-hydroxyethyl group attached to the central nitrogen atom [1] [12]. This quaternary nitrogen bears a permanent positive charge, contributing to the compound's ionic character and water solubility properties . The 2,4-dichlorophenoxyacetic acid component features a phenoxy ring substituted with chlorine atoms at the 2 and 4 positions, connected to an acetate group that bears the negative charge [1] [8].
The structural characteristics include a zwitterionic arrangement where the positive charge resides on the quaternary nitrogen of the choline moiety, while the negative charge is localized on the carboxylate oxygen atoms of the acetate group [15]. This charge distribution contributes to the compound's stability and reduced volatility compared to other formulations of 2,4-dichlorophenoxyacetic acid [7] [16].
The compound exhibits no geometric isomerism due to the absence of double bonds with different substituents [15]. The presence of multiple rotatable bonds in both the choline and 2,4-dichlorophenoxyacetic acid portions allows for various conformational arrangements, though these do not constitute distinct stereoisomers [15].
The systematic International Union of Pure and Applied Chemistry name for 2,4-dichlorophenoxyacetic acid choline salt is 2-hydroxy-N,N,N-trimethylethanaminium (2,4-dichlorophenoxy)acetate [1] [2]. An alternative International Union of Pure and Applied Chemistry designation is (2-hydroxyethyl)trimethylammonium (2,4-dichlorophenoxy)acetate [2] [12].
The compound is also known by several other systematic names, including ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-(2,4-dichlorophenoxy)acetate (1:1) [1] [3]. The Chemical European Inventory of Existing Commercial Chemical Substances number assigned to this compound is 800-307-7 [1] [12].
Additional identifiers include the Unique Ingredient Identifier 8WM4YOJ7U0 assigned by the United States Food and Drug Administration [1] [3], and the Chemical Entities of Biological Interest identifier CHEBI:145558 [1] [13]. The PubChem Compound Identifier for this substance is 71714410 [1] [12].
Nomenclature Type | Designation |
---|---|
Primary IUPAC Name | 2-hydroxy-N,N,N-trimethylethanaminium (2,4-dichlorophenoxy)acetate [1] |
Alternative IUPAC Name | (2-hydroxyethyl)trimethylammonium (2,4-dichlorophenoxy)acetate [2] |
Common Name | 2,4-dichlorophenoxyacetic acid choline salt [1] |
CAS Registry Number | 1048373-72-3 [1] |
ChEBI ID | CHEBI:145558 [1] |
PubChem CID | 71714410 [1] |
UNII | 8WM4YOJ7U0 [1] |
The Simplified Molecular Input Line Entry System representation of the compound is CN+(C)CCO.[O-]C(=O)COC1=CC=C(Cl)C=C1Cl, which describes the connectivity and charges within the molecular structure [3] [12]. The International Chemical Identifier key is OXJISOJFVQITNG-UHFFFAOYSA-M, providing a unique hash-based identifier for the compound [1] [12].
The structural comparison of 2,4-dichlorophenoxyacetic acid choline salt with other salt forms reveals significant differences in molecular weight, charge distribution, and physical properties [16]. The choline salt exhibits the highest molecular weight among common 2,4-dichlorophenoxyacetic acid formulations, reflecting the substantial mass contribution of the choline cation [15].
The 2,4-dichlorophenoxyacetic acid dimethylamine salt has a molecular formula of C10H13Cl2NO3 and a molecular weight of 265.12 grams per mole [15] [16]. This formulation contains a protonated dimethylamine cation paired with the 2,4-dichlorophenoxyacetic acid anion, representing the most widely used amine salt form in commercial applications [7] [16].
The sodium salt of 2,4-dichlorophenoxyacetic acid, with molecular formula C8H5Cl2NaO3 and molecular weight of 243.02 grams per mole, represents a simpler ionic structure with a monovalent sodium cation [15]. The parent acid form, 2,4-dichlorophenoxyacetic acid, has molecular formula C8H6Cl2O3 and molecular weight of 221.04 grams per mole in its neutral, undissociated state [5] [8].
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Components | Charge Distribution |
---|---|---|---|---|
2,4-D Choline Salt | C13H19Cl2NO4 | 324.20 [15] | Choline cation + 2,4-D anion | Quaternary ammonium (+) and carboxylate (-) |
2,4-D Dimethylamine Salt | C10H13Cl2NO3 | 265.12 [15] | Dimethylamine cation + 2,4-D anion | Protonated amine (+) and carboxylate (-) |
2,4-D Sodium Salt | C8H5Cl2NaO3 | 243.02 [15] | Sodium cation + 2,4-D anion | Sodium ion (+) and carboxylate (-) |
2,4-D Acid (Parent) | C8H6Cl2O3 | 221.04 [5] | Free acid form | Neutral (undissociated) |
The choline salt formulation demonstrates greater stability and lower volatilization potential compared to other amine forms of 2,4-dichlorophenoxyacetic acid [7] [16]. This enhanced stability results from the quaternary ammonium structure of the choline cation, which maintains its positive charge regardless of solution conditions, unlike secondary and tertiary amine salts that can undergo protonation-deprotonation equilibria [16] .
The chirality analysis of 2,4-dichlorophenoxyacetic acid choline salt reveals that the compound possesses one potential stereogenic center located in the choline portion of the molecule [3] [15]. However, the compound is classified as achiral in its commercial form, indicating that stereoisomers are not separated during manufacturing processes [3].
The potential stereogenic center arises from the carbon atom bearing the hydroxyl group in the choline moiety, which is adjacent to the quaternary nitrogen atom [15]. This carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group from the quaternary nitrogen, and the remainder of the choline structure [15].
Despite the presence of this potential stereogenic center, commercial formulations of 2,4-dichlorophenoxyacetic acid choline salt are typically used as racemic mixtures without separation of individual enantiomers [15]. The stereochemical designation indicates zero defined stereocenters out of one potential stereocenter, reflecting the lack of stereochemical control in typical synthetic processes [3] [15].
Isomeric Aspect | Description |
---|---|
Geometric Isomerism | Not possible due to absence of double bonds with different substituents [15] |
Optical Isomerism | Potential in choline portion but not commercially separated [15] |
Conformational Isomerism | Multiple conformations possible due to rotatable bonds [15] |
Tautomerism | Not observed in either molecular portion [15] |
Stereogenic Centers | One potential center in choline portion [15] |
Commercial Form | Racemic mixture without enantiomer separation [15] |
The compound exhibits no geometric isomerism possibilities due to the absence of double bonds bearing different substituents that could adopt cis or trans configurations [15]. Conformational isomerism is possible through rotation around single bonds, particularly in the flexible ethyl chain connecting the quaternary nitrogen to the hydroxyl group in the choline portion [15].
Tautomerism is not observed in either the choline or 2,4-dichlorophenoxyacetic acid portions of the molecule under normal conditions [15]. The quaternary ammonium structure of choline prevents proton migration that might lead to tautomeric forms, while the 2,4-dichlorophenoxyacetic acid portion maintains a stable carboxylate structure in the salt form [15].